![molecular formula C7H5Br2N3 B13323784 3,6-Dibromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B13323784.png)
3,6-Dibromoimidazo[1,2-a]pyridin-8-amine
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Overview
Description
3,6-Dibromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions of the imidazo[1,2-a]pyridine ring and an amino group at the 8th position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dibromoimidazo[1,2-a]pyridin-8-amine can be synthesized through a multi-step process involving the bromination of imidazo[1,2-a]pyridine derivatives. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction typically takes place in ethyl acetate via a one-pot tandem cyclization/bromination process, where tert-butyl hydroperoxide (TBHP) is used as an oxidizing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromoimidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as TBHP and hydrogen peroxide (H2O2) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups replacing the bromine atoms or additional rings formed through cyclization.
Scientific Research Applications
3,6-Dibromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound with a fused imidazole and pyridine ring system, characterized by bromine atoms at the 3 and 6 positions and an amino group at the 8 position. Its molecular formula is C7H6Br2N4 and it has a molecular weight of approximately 276.94 g/mol. This compound belongs to the imidazo[1,2-a]pyridines family, known for diverse biological activities and applications in medicinal chemistry.
Scientific Research Applications
This compound has several significant applications:
- Drug Development Its structural features make it valuable. Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. Key areas include:
- Identifying specific protein targets.
- Elucidating mechanisms of action.
- Assessing potential therapeutic efficacy.
- Medicinal Chemistry The compound is used as a building block in synthesizing more complex molecules with potential therapeutic applications.
- Materials Science It can be employed in developing novel materials with specific electronic or optical properties.
Compounds with Structural Similarities
Several compounds share structural similarities with this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Bromoimidazo[1,2-a]pyridine | One bromine atom | Potentially less reactive than dibrominated forms |
4-Methylimidazo[1,2-a]pyridine | Methyl substitution at position 4 | Different biological activity profile |
2-Aminoimidazo[1,2-a]pyridine | Amino group at position 2 | Increased solubility and reactivity |
3-Chloroimidazo[1,2-a]pyridine | Chlorine substitution | Different electronic properties |
The uniqueness of this compound lies in its specific substitution pattern and potential for diverse reactivity compared to these similar compounds. This enhances its utility in medicinal chemistry and materials science.
Imidazo[1,2-a]pyrazines as antibacterial agents
Mechanism of Action
The mechanism of action of 3,6-Dibromoimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridin-8-amine
- 7-Bromoimidazo[1,2-a]pyridine
- Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate
- 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
Uniqueness
3,6-Dibromoimidazo[1,2-a]pyridin-8-amine is unique due to the presence of two bromine atoms at specific positions, which significantly influences its reactivity and biological activity.
Biological Activity
3,6-Dibromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound notable for its unique structure and potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring system with bromine substitutions at the 3 and 6 positions and an amino group at the 8 position. Its molecular formula is C_8H_6Br_2N_4, with a molecular weight of approximately 276.94 g/mol. This compound belongs to a broader class of imidazo[1,2-a]pyridines known for diverse biological activities and medicinal applications.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Groebke-Blackburn-Bienaymé (GBB) Reaction : This three-component reaction allows for the formation of various imidazo[1,2-a]pyridines by combining amines, isocyanides, and aldehydes under acidic conditions.
- Bromination Reactions : Selective bromination can be performed on imidazo[1,2-a]pyridine precursors to introduce bromine atoms at the desired positions.
Antimicrobial and Antiviral Properties
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial and antiviral activities. For instance:
- Antiviral Activity : A study demonstrated that derivatives of imidazo[1,2-a]pyridine showed promising antiviral effects against various viruses by inhibiting viral replication pathways.
- Antimicrobial Effects : this compound has been evaluated for its efficacy against bacterial strains and fungi, showing potential as a new antimicrobial agent.
Phytotoxicity Studies
Recent studies have assessed the phytotoxicity of this compound on agricultural seeds. The compound was tested at various concentrations (1000 μM to 10 μM) on seeds such as Allium cepa (onion), Lactuca sativa (lettuce), and Solanum lycopersicum (tomato). Results indicated:
- Significant inhibition of root and shoot growth in A. cepa, suggesting high sensitivity.
- The compound's effectiveness as a herbicide candidate was highlighted by its selective inhibition of weed growth under hydroponic conditions .
Case Study 1: Antiviral Activity Assessment
In a controlled laboratory setting, researchers tested the antiviral effects of this compound against influenza virus strains. The results showed a dose-dependent reduction in viral load in infected cell cultures. The compound was found to inhibit viral entry into host cells by interfering with hemagglutinin-mediated fusion processes.
Case Study 2: Phytotoxicity Evaluation
A comprehensive evaluation of phytotoxicity involved applying different concentrations of the compound to Lactuca sativa. Observations indicated that root elongation was significantly reduced at higher concentrations (≥300 μM), while lower concentrations stimulated shoot growth. This dual effect suggests potential applications in both herbicide development and crop management strategies.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Bromoimidazo[1,2-a]pyridine | One bromine atom | Potentially less reactive than dibrominated forms |
4-Methylimidazo[1,2-a]pyridine | Methyl substitution at position 4 | Different biological activity profile |
2-Aminoimidazo[1,2-a]pyridine | Amino group at position 2 | Increased solubility and reactivity |
The unique substitution pattern of this compound enhances its reactivity compared to similar compounds within the imidazo[1,2-a]pyridine family. This distinctive profile supports its utility in medicinal chemistry and agricultural applications.
Properties
Molecular Formula |
C7H5Br2N3 |
---|---|
Molecular Weight |
290.94 g/mol |
IUPAC Name |
3,6-dibromoimidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C7H5Br2N3/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H,10H2 |
InChI Key |
RKQFRFVLCKADLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Br)Br)N |
Origin of Product |
United States |
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